

Spectroscopic Profile of 2-(Quinolin-2-yl)acetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-(Quinolin-2-yl)acetonitrile

Cat. No.: B080219

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This technical guide provides a detailed overview of the spectroscopic data for **2-(Quinolin-2-yl)acetonitrile**, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document compiles available Nuclear Magnetic Resonance (NMR) data and outlines standard experimental protocols for spectroscopic analysis. While specific experimental Infrared (IR) and Mass Spectrometry (MS) data for this compound are not readily available in the public domain, this guide presents general methodologies for these techniques.

Core Spectroscopic Data

The structural elucidation of **2-(Quinolin-2-yl)acetonitrile** relies on a combination of spectroscopic techniques. The following sections present the available quantitative data in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.12	d	8.8	1H	Quinoline H
7.69–7.61	m	2H		Quinoline H
7.50–7.46	m	1H		Quinoline H
5.63	s	2H		-CH ₂ -

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Chemical Shift (δ) ppm	Assignment
146.1	Quinoline C
132.3	Quinoline C
129.0	Quinoline C
125.0	Quinoline C
120.6	Quinoline C
112.6	-CN (Nitrile C)
108.8	Quinoline C
35.7	-CH ₂ -

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

Parameter	Value	Source
Molecular Formula	C ₁₁ H ₈ N ₂	PubChem[1]
Molecular Weight	168.19 g/mol	PubChem[1]
Monoisotopic Mass	168.068748264 Da	PubChem[1]

Note: An experimental mass spectrum for **2-(Quinolin-2-yl)acetonitrile** is not available in the searched resources. The data presented is computed.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Note: An experimental IR spectrum for **2-(Quinolin-2-yl)acetonitrile** is not available in the searched resources. Typically, the spectrum would be expected to show characteristic absorption bands for the C≡N stretch of the nitrile group (around 2240-2260 cm⁻¹), C-H stretching of the aromatic quinoline ring (around 3000-3100 cm⁻¹) and the aliphatic CH₂ group (around 2850-2960 cm⁻¹), and C=C and C≡N stretching of the quinoline ring (in the 1400-1600 cm⁻¹ region).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the solid **2-(Quinolin-2-yl)acetonitrile**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
- Ensure complete dissolution, using sonication if necessary.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- The ^1H and ^{13}C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.
- Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- For ^1H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy (Thin Solid Film Method)

This method is suitable for obtaining the IR spectrum of a solid sample.[\[2\]](#)

Sample Preparation:

- Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[\[2\]](#)
- Place a single, clean salt plate (e.g., NaCl or KBr) on a flat surface.
- Apply a drop of the solution to the center of the salt plate.[\[2\]](#)
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[\[2\]](#)

Data Acquisition:

- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

Electron Ionization is a common technique for the mass analysis of organic molecules.[\[3\]](#)[\[4\]](#)

Sample Introduction:

- The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[\[4\]](#)
- The sample is vaporized by heating in a vacuum.

Ionization:

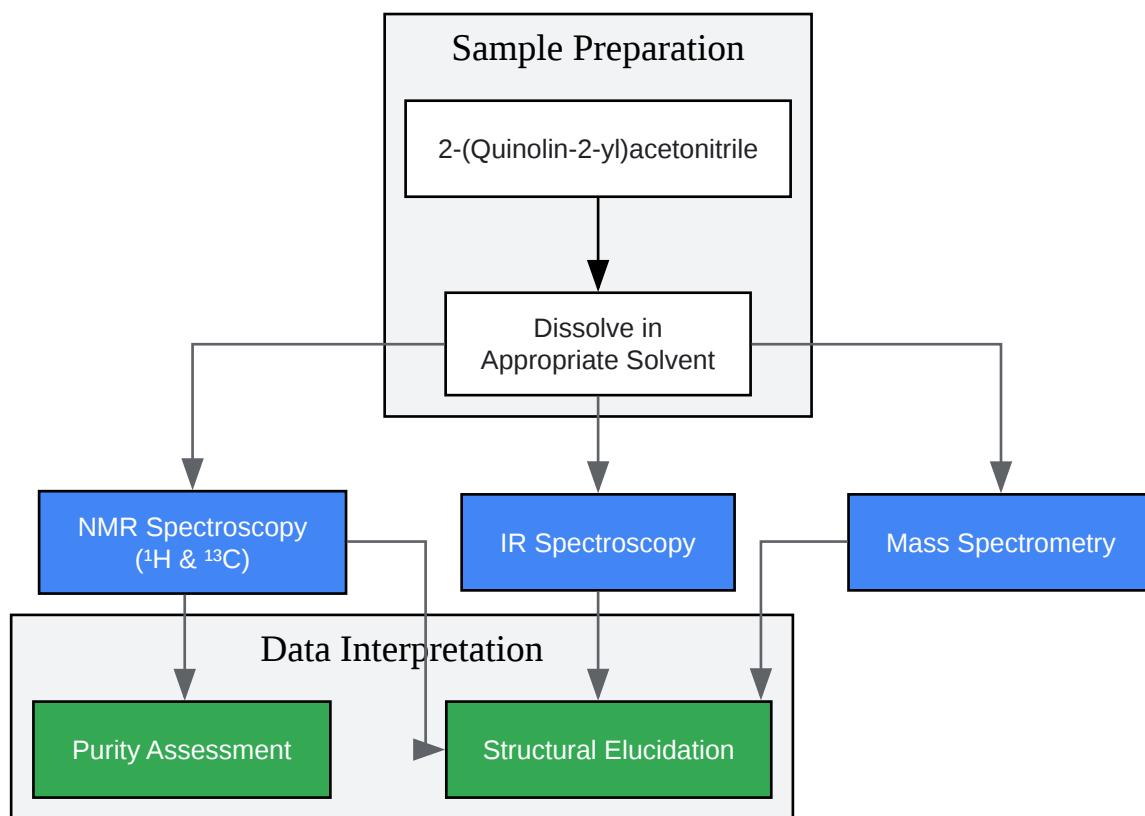
- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[\[3\]](#)[\[4\]](#)
- This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion ($M^{+\bullet}$).

Mass Analysis and Detection:

- The molecular ion and any fragment ions formed are accelerated by an electric field.
- The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector or a quadrupole).[\[3\]](#)[\[4\]](#)
- A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[\[3\]](#)[\[4\]](#)

Workflow Visualization

The logical flow of spectroscopic analysis for compound characterization can be visualized as follows:



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Caption: General workflow for the spectroscopic analysis and structural elucidation of an organic compound.

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